![molecular formula C26H14 B14260348 1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene) CAS No. 153660-10-7](/img/structure/B14260348.png)
1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-ethynylphenylethynyl)benzene is an organic compound characterized by its unique structure, which includes two ethynylphenylethynyl groups attached to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-ethynylphenylethynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethynylphenylacetylene.
Coupling Reaction: The 2-ethynylphenylacetylene is then subjected to a coupling reaction with 1,2-dibromobenzene in the presence of a palladium catalyst and a base such as triethylamine. This reaction forms the desired 1,2-Bis(2-ethynylphenylethynyl)benzene.
Purification: The product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of 1,2-Bis(2-ethynylphenylethynyl)benzene is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory procedures with appropriate modifications can be considered for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-ethynylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Corresponding diketones.
Reduction: Corresponding alkanes.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2-ethynylphenylethynyl)benzene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-ethynylphenylethynyl)benzene is primarily related to its electronic structure. The conjugated system allows for efficient electron transport, making it useful in electronic applications. The compound interacts with molecular targets through π-π interactions and can participate in charge transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups at the 1,4-positions.
1,2-Bis(phenylethynyl)benzene: Lacks the additional ethynyl groups on the phenyl rings.
1,2-Bis(2-bromoethynyl)benzene: Contains bromine atoms instead of ethynyl groups.
Uniqueness
1,2-Bis(2-ethynylphenylethynyl)benzene is unique due to the presence of ethynyl groups on both the phenyl rings and the central benzene ring, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics and materials science.
Propiedades
Número CAS |
153660-10-7 |
|---|---|
Fórmula molecular |
C26H14 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1,2-bis[2-(2-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H14/c1-3-21-11-5-7-13-23(21)17-19-25-15-9-10-16-26(25)20-18-24-14-8-6-12-22(24)4-2/h1-2,5-16H |
Clave InChI |
KDTQGKGCLJWOIR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


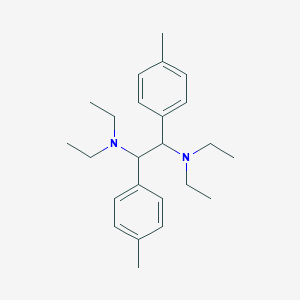
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
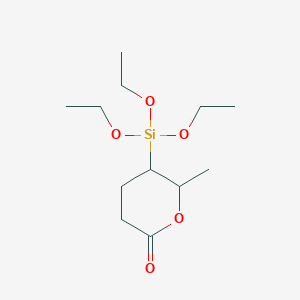
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
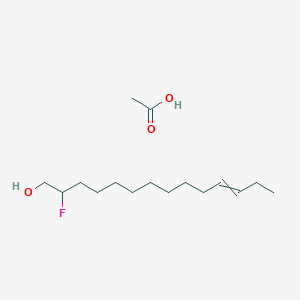
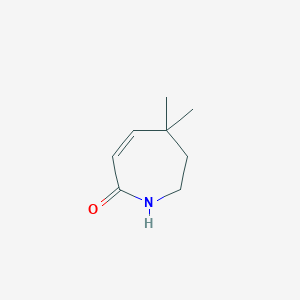
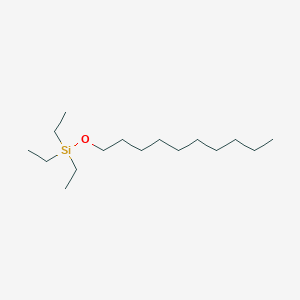
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
silane](/img/structure/B14260347.png)
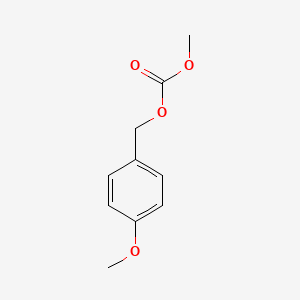
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
